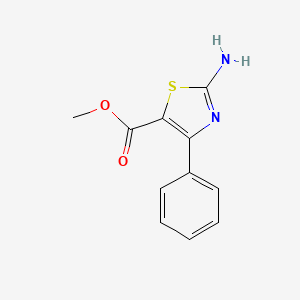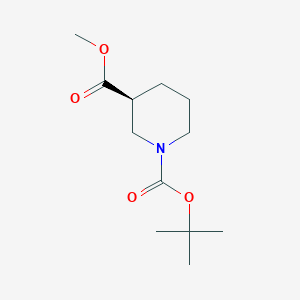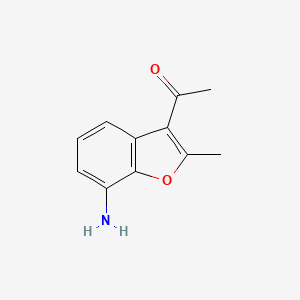
(R)-4-Methyl-2-(hydroxymethyl)morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of modified morpholino monomers, such as “®-4-Methyl-2-(hydroxymethyl)morpholine”, can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
The morpholine ring is a common motif in biologically active molecules due to its structural similarity to the chemical features of natural bioamines. The compound can be used to synthesize various biologically active morpholines, including those with potential as pharmaceuticals .
Development of Antisense Oligonucleotides
Morpholino oligomers, such as phosphorodiamidate morpholinos (PMOs), are crucial in gene therapy. ®-4-Methyl-2-(hydroxymethyl)morpholine can serve as a precursor for the synthesis of modified morpholino monomers, which are the building blocks of PMOs used to regulate gene expression .
Creation of Morpholine Derivatives for mTOR Inhibition
Morpholine derivatives have been synthesized and investigated for their capacity to inhibit mTOR, a protein kinase involved in cell growth and proliferation. The compound can be used to create morpholine substitutions that enhance the efficacy of mTOR inhibitors .
Stereoselective Synthesis
The stereoselective synthesis of morpholines is significant for creating compounds with specific optical activities. ®-4-Methyl-2-(hydroxymethyl)morpholine, due to its chiral nature, is valuable for synthesizing enantiomerically pure morpholines, which are important in the development of drugs with targeted biological activities .
Solid-Phase Synthesis Applications
This compound can be utilized in solid-phase synthesis methods to create diverse morpholine derivatives. Such techniques are advantageous for high-throughput synthesis of libraries of compounds for drug discovery .
Labeling in Drug Metabolism Studies
®-4-Methyl-2-(hydroxymethyl)morpholine can be used to synthesize morpholine derivatives labeled with carbon-14. These labeled compounds are essential in preclinical in vitro and in vivo drug metabolism studies to track the distribution and breakdown of drugs .
Propiedades
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297275 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Methyl-2-(hydroxymethyl)morpholine | |
CAS RN |
1159598-35-2 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)


![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)


![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)



